molecular formula C8H6Br2O B13720903 2,4-Dibromo-6-methylbenzaldehyde

2,4-Dibromo-6-methylbenzaldehyde

Cat. No.: B13720903
M. Wt: 277.94 g/mol
InChI Key: XLZRSETWCJMHGI-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-methylbenzaldehyde is an organic compound with the molecular formula C8H6Br2O It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 2nd and 4th positions, and a methyl group is substituted at the 6th position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-methylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 6-methylbenzaldehyde. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under appropriate conditions.

Major Products Formed

    Oxidation: 2,4-Dibromo-6-methylbenzoic acid.

    Reduction: 2,4-Dibromo-6-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dibromo-6-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-methylbenzaldehyde involves its reactivity as an aldehyde and the presence of bromine atoms. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atoms can undergo substitution reactions. These properties make it a versatile compound in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromobenzaldehyde: Lacks the methyl group at the 6th position.

    2,6-Dibromo-4-methylbenzaldehyde: Bromine atoms are at different positions.

    4-Bromo-2-methylbenzaldehyde: Only one bromine atom is present.

Uniqueness

2,4-Dibromo-6-methylbenzaldehyde is unique due to the specific positioning of the bromine atoms and the methyl group, which influences its reactivity and potential applications. The presence of both electron-withdrawing bromine atoms and an electron-donating methyl group creates a distinct electronic environment, making it valuable for specific synthetic and research purposes.

Properties

Molecular Formula

C8H6Br2O

Molecular Weight

277.94 g/mol

IUPAC Name

2,4-dibromo-6-methylbenzaldehyde

InChI

InChI=1S/C8H6Br2O/c1-5-2-6(9)3-8(10)7(5)4-11/h2-4H,1H3

InChI Key

XLZRSETWCJMHGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C=O)Br)Br

Origin of Product

United States

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